molecular formula C17H18O4 B15335295 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone

3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone

Katalognummer: B15335295
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: PEWZGPQXIZFIGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of β-diketones This compound is known for its unique structural features, which include two methoxyphenyl groups and a hydroxyl group attached to a propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of a hydroxyl group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Keto-1,3-bis(4-methoxyphenyl)-1-propanone

    Reduction: 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanol

    Substitution: 3-Hydroxy-1,3-bis(4-halophenyl)-1-propanone

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-1,3-bis(4-nitrophenyl)-1-propanone: Similar structure but with nitro groups instead of methoxy groups.

    3-Hydroxy-1,3-bis(4-methylphenyl)-1-propanone: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The methoxy groups also influence the compound’s electronic properties, making it distinct from its analogs.

Eigenschaften

Molekularformel

C17H18O4

Molekulargewicht

286.32 g/mol

IUPAC-Name

3-hydroxy-1,3-bis(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16,18H,11H2,1-2H3

InChI-Schlüssel

PEWZGPQXIZFIGC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.